molecular formula C21H34O5 B14781582 7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B14781582
M. Wt: 366.5 g/mol
InChI Key: XSGQFHNPNWBVPT-XIPUSNRWSA-N
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Description

7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid, also known as latanoprost acid, is a synthetic prostaglandin F2α analog. This compound is widely recognized for its role in the treatment of glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor, thereby reducing intraocular pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves several steps, starting from commercially available prostaglandin intermediates. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentane ring.

    Esterification: Formation of ester bonds to link the prostaglandin backbone with the desired side chains.

    Hydrolysis: Conversion of ester groups to carboxylic acids to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-purity reagents and stringent reaction conditions to ensure the desired stereochemistry and purity of the final product. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Extensively studied for its therapeutic potential in treating glaucoma and ocular hypertension.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves binding to prostaglandin F (FP) receptors in the eye. This binding activates a signaling cascade that increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include FP receptors and associated G-protein coupled receptors, which mediate the downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Travoprost: Another prostaglandin analog used to treat glaucoma, with a similar mechanism of action but different side chain modifications.

    Bimatoprost: A synthetic prostamide analog with additional effects on eyelash growth.

    Tafluprost: A fluorinated prostaglandin analog with enhanced stability and potency.

Uniqueness

7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 3-position of the octenyl side chain. This structural feature contributes to its high affinity for FP receptors and its efficacy in reducing intraocular pressure.

Properties

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/t16?,17?,19?,21-/m1/s1

InChI Key

XSGQFHNPNWBVPT-XIPUSNRWSA-N

Isomeric SMILES

CCCCC[C@](C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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